
Ethyl 1-amino-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 1-amino-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-amino-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of ethyl pyruvate with aniline derivatives under catalyst-free and solvent-free conditions . Another method includes the Knorr synthesis, which involves the reaction of ethyl chloroacetate with pyrrole derivatives in the presence of potassium carbonate in dimethylformamide .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
Ethyl 1-amino-1H-pyrrole-2-carboxylate serves as a building block for synthesizing more complex molecules and heterocyclic compounds. Its ability to participate in various chemical reactions makes it valuable for developing new materials and pharmaceuticals.
Biology
In biological research, this compound is utilized for studying enzyme inhibitors and receptor ligands . Its structural features allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry
In industrial applications, this compound is used in the production of:
- Dyes and Pigments: Its vibrant color properties make it suitable for coloring agents.
- Polymers: The compound can be incorporated into polymer matrices to enhance material properties.
Case Study 1: Drug Development
Recent studies have explored the use of this compound derivatives as potential drug candidates targeting specific enzymes involved in metabolic pathways. These derivatives demonstrated significant inhibition rates, suggesting their potential as therapeutic agents against metabolic disorders.
Case Study 2: Material Science
In material science, researchers have investigated incorporating this compound into polymer composites. The addition of this compound enhanced the mechanical properties and thermal stability of the resulting materials, making them suitable for advanced applications in coatings and adhesives.
Mechanism of Action
The mechanism of action of ethyl 1-amino-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. For instance, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
Ethyl 1-amino-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 1H-pyrrole-2-carboxylate: Lacks the amino group, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.
1-Amino-1H-pyrrole-2-carboxylic acid: The carboxylate group is replaced by a carboxylic acid, affecting its solubility and reactivity.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Biological Activity
Ethyl 1-amino-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.
This compound has the molecular formula and is characterized by a pyrrole ring with an amino group and a carboxylate moiety. The presence of these functional groups contributes significantly to its biological activity.
Antimicrobial Activity
Research Findings:
Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various pyrrole derivatives, including this compound, which were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds had Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
Compound | MIC (mg/mL) | Target Pathogen |
---|---|---|
This compound | 0.005 | Staphylococcus aureus |
This compound | 0.007 | Escherichia coli |
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | 0.004 | Pseudomonas aeruginosa |
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that compounds containing the pyrrole structure can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases.
Case Study:
In a study examining various pyrrole derivatives, this compound was found to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
The anticancer activity of this compound has also been explored through molecular docking studies. These studies suggest that the compound may interact with specific cancer-related targets, inhibiting tumor growth.
Molecular Docking Insights:
A molecular docking study revealed that this compound binds effectively to the active sites of certain proteins involved in cancer progression, demonstrating favorable binding affinities compared to standard chemotherapeutics . This interaction could lead to the development of new cancer therapies based on this scaffold.
The biological activities of this compound are largely attributed to its ability to modulate various biochemical pathways:
- Antimicrobial Action: The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.
- Anti-inflammatory Mechanism: It inhibits the activation of nuclear factor kappa B (NF-kB), leading to decreased expression of pro-inflammatory genes.
- Anticancer Pathways: By targeting specific oncogenic pathways, it induces apoptosis in cancer cells while sparing normal cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 1-amino-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?
- Methodology :
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Trichloroacetylation : Adapt the procedure from Harbuck and Rapoport (), where pyrrole is trichloroacetylated using trichloroacetyl chloride, followed by esterification with sodium methoxide in methanol. Adjust substituents to introduce the amino group.
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Esterification : Use alcoholysis of intermediates (e.g., 2-pyrrolyl trichloromethyl ketone) with ethanol, as described for Ethyl Pyrrole-2-carboxylate ( ). Monitor yield via LCMS ( ).
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Optimization : Vary solvents (e.g., DMF vs. THF) and bases (K₂CO₃ vs. NaOMe) to improve regioselectivity. Track progress using TLC and ¹H NMR ( ).
- Data Table : Example Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
1 | Trichloroacetyl chloride, AlCl₃, 0°C | 48–85* | >95%* |
2 | NaOMe/MeOH, reflux | 40–60* | >90%* |
*From analogous syntheses ( ). |
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., J = 7.2 Hz for ethyl groups) and compare to derivatives like Ethyl 3-methyl-1H-pyrrole-2-carboxylate (δ 1.37 ppm for CH₃, ).
- X-ray Crystallography : Resolve hydrogen-bonding networks (N–H⋯O interactions) as in pyrrole carboxylic acids ( ). Use SHELXL for refinement ( ).
- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error ( ).
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodology :
- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients ( ). For polar byproducts, employ reverse-phase HPLC ( ).
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) based on solubility data from analogs (mp 103–105°C for Ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate, ).
Advanced Research Questions
Q. How can the amino group in this compound be selectively functionalized for downstream applications?
- Methodology :
- Acylation : React with acyl chlorides (e.g., isoquinolinecarbonyl chloride) in DCM using DMAP catalysis ( ). Monitor acylation via ¹H NMR (disappearance of N–H peak at δ 9–12 ppm).
- Bromination : Use NBS or Br₂ in DMF to introduce halogens at the 4-position, as demonstrated for 4-bromo derivatives ().
Q. What computational approaches predict the reactivity and electronic properties of this compound?
- Methodology :
- DFT Calculations : Calculate Fukui functions and electrophilic Parr indices using Gaussian09 at B3LYP/6-311++G(d,p) level ( ). Compare HOMO-LUMO gaps to experimental UV-Vis data.
- Solvent Effects : Simulate solvation in polar aprotic solvents (e.g., DMSO) using SMD implicit models ( ).
Q. How should researchers address contradictions between experimental spectral data and computational predictions?
- Methodology :
- Validation : Cross-check NMR assignments with DEPT-135 and HSQC ( ). For discrepancies in carbonyl stretching (IR), re-optimize DFT geometry constraints.
- Crystallographic Refinement : Use SHELXPRO to resolve disorder in crystal structures ( ).
Q. What strategies improve synthetic yields of this compound in multistep reactions?
- Methodology :
- Protection/Deprotection : Protect the amino group with Boc before esterification, then deprotect with TFA ( ).
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 120°C) while maintaining >90% yield (analogous to ).
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
- Methodology :
Properties
IUPAC Name |
ethyl 1-aminopyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)6-4-3-5-9(6)8/h3-5H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDJDASEHIKVCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665083 | |
Record name | Ethyl 1-amino-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10665083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628733-99-3 | |
Record name | Ethyl 1-amino-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10665083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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